1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid
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Overview
Description
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-yield production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions, exposing the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-7-6-12-22(14,20(24)25)23-21(26)27-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
LCTMVBGAWUGDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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